4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde
Description
Evolution of Thienopyrimidines as Bioisosteres in Medicinal Chemistry
The development of thienopyrimidines in medicinal chemistry stems from the principle of bioisosterism, where a functional group in a biologically active molecule is replaced by another group with similar physical and chemical properties. Thienopyrimidines are considered bioisosteres of purines, where the imidazole (B134444) ring of the purine (B94841) is replaced by a thiophene (B33073) ring. nih.gov This substitution has proven to be a successful strategy for the development of new drugs with improved potency, selectivity, and pharmacokinetic profiles.
Initially, research focused on the synthesis of various thienopyrimidine derivatives and screening them for a wide range of biological activities. These investigations revealed that compounds based on this scaffold possess significant potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.gov For example, certain thieno[2,3-d]pyrimidine (B153573) derivatives have been investigated as potent inhibitors of kinases such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), which are crucial targets in cancer therapy. nih.gov The structural similarity to quinazolines, a class of compounds known for their kinase inhibitory activity, further supported the exploration of thienopyrimidines for this purpose. nih.gov
Over time, the focus of research has shifted towards a more rational design of thienopyrimidine-based compounds. By understanding the structure-activity relationships (SAR), medicinal chemists can strategically modify the thienopyrimidine core to optimize its interaction with a specific biological target. nih.govmdpi.com This has led to the discovery of highly potent and selective inhibitors for various enzymes and receptors. The evolution of thienopyrimidines as bioisosteres showcases a classic medicinal chemistry approach, moving from broad screening to targeted drug design.
Structural Context of 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde within the Thienopyrimidine Class
The compound this compound belongs to the thieno[2,3-d]pyrimidine class of heterocyclic compounds. Its core structure consists of a thiophene ring fused with a pyrimidine (B1678525) ring. The key functional groups that define this specific molecule are:
A 4-amino group: The amino group at position 4 is a critical feature. In many biologically active thienopyrimidines, this group acts as a key hydrogen bond donor, mimicking the amino group of adenine (B156593) and enabling interactions with the hinge region of kinase active sites. nih.gov The presence of this group is often essential for the observed biological activity.
A 6-carbaldehyde group: The aldehyde functional group at position 6 is a reactive handle that allows for a wide range of chemical transformations. This makes this compound a valuable synthetic intermediate. The aldehyde can be converted into various other functional groups, such as alcohols, carboxylic acids, amines, and amides, or used in condensation reactions to build more complex molecular architectures.
The combination of the bioisosteric thieno[2,3-d]pyrimidine core, the key 4-amino group for biological interactions, and the synthetically versatile 6-carbaldehyde group makes this compound a significant building block in the synthesis of novel drug candidates.
Overview of Academic Research Trajectories for the Chemical Compound
Academic research involving this compound has primarily focused on its utility as a key intermediate in the synthesis of more complex, biologically active molecules. The research trajectory can be broadly categorized into the development of synthetic methodologies and the exploration of the biological activities of its derivatives.
Synthetic Applications: Researchers have utilized this compound as a starting material for the construction of novel heterocyclic systems. The reactivity of the aldehyde group has been exploited in various reactions, including:
Condensation Reactions: Reaction with active methylene (B1212753) compounds to form α,β-unsaturated ketones, which can then undergo further cyclization reactions.
Reductive Amination: Conversion of the aldehyde to an amine, allowing for the introduction of diverse side chains.
Wittig and Related Reactions: To introduce carbon-carbon double bonds and extend the carbon skeleton.
These synthetic efforts have led to the creation of libraries of novel thieno[2,3-d]pyrimidine derivatives with diverse substituents at the 6-position.
Biological Investigations of Derivatives: The derivatives synthesized from this compound have been evaluated for a range of biological activities. The table below summarizes some of the therapeutic areas where derivatives of the thieno[2,3-d]pyrimidine scaffold have shown promise.
| Therapeutic Area | Target/Mechanism of Action | Reference(s) |
| Oncology | EGFR/HER-2 Kinase Inhibition | nih.gov |
| Oncology | Anti-proliferative activity against breast cancer cell lines | nih.govresearchgate.net |
| Infectious Diseases | Inhibition of Helicobacter pylori respiratory complex I | nih.gov |
| Infectious Diseases | Antiplasmodial activity | nih.gov |
| Allergic Disorders | Antiallergy agents | nih.gov |
| Inflammatory Diseases | Phosphodiesterase 4 (PDE4) Inhibition | rsc.org |
The research demonstrates that the this compound scaffold is a valuable platform for the development of new therapeutic agents across multiple disease areas. The ability to readily modify the 6-position allows for fine-tuning of the pharmacological properties of the resulting molecules.
Structure
3D Structure
Properties
IUPAC Name |
4-aminothieno[2,3-d]pyrimidine-6-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3OS/c8-6-5-1-4(2-11)12-7(5)10-3-9-6/h1-3H,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUFOIANMATNPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=NC=NC(=C21)N)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Aminothieno 2,3 D Pyrimidine 6 Carbaldehyde and Its Chemical Precursors
Strategic Routes for Thienopyrimidine Ring Formation
The formation of the thieno[2,3-d]pyrimidine (B153573) scaffold is a critical phase in the synthesis. There are two primary strategies reported in the literature for building this ring system: constructing the thiophene (B33073) ring first, followed by the pyrimidine (B1678525) ring, or beginning with a pyrimidine ring and subsequently forming the fused thiophene ring scielo.br. The former approach is more extensively researched and commonly employed scielo.br.
A prevalent method for forming the 4-aminothieno[2,3-d]pyrimidine system is through the cyclocondensation of a suitably substituted 2-aminothiophene precursor. nih.govnih.gov This approach typically involves the reaction of a 2-amino-3-cyanothiophene derivative with another nitrile in an acidic medium. nih.gov For instance, the synthesis of ethyl 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates is achieved by reacting 2-amino-3-cyano-thiophene with various nitriles in dry dioxane, through which dry hydrogen chloride gas is passed. nih.govnih.gov This acid-catalyzed reaction proceeds through several intermediates to yield the desired fused pyrimidine ring with an amino group at the C4 position. nih.gov Similarly, thieno[2,3-d]pyrimidin-4-one derivatives can be synthesized by reacting 2-aminothiophene intermediates with different aldehydes in the presence of a catalytic amount of concentrated HCl in dry DMF. nih.gov
The synthesis of the required 2-aminothiophene precursors is most effectively accomplished via the Gewald reaction. organic-chemistry.orgresearchgate.netwikipedia.org This multi-component, one-pot reaction is a versatile and widely used method for preparing polysubstituted 2-aminothiophenes. researchgate.netnih.gov The reaction involves the condensation of a carbonyl compound (such as a ketone or aldehyde), an active methylene (B1212753) nitrile (like malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base. wikipedia.orgnih.gov
The mechanism of the Gewald reaction begins with a Knoevenagel condensation between the carbonyl compound and the active nitrile to form a stable α,β-unsaturated intermediate. wikipedia.orgnih.gov This is followed by the addition of sulfur, cyclization, and subsequent tautomerization to yield the final 2-aminothiophene product. wikipedia.org The reaction's flexibility is enhanced by the variety of catalysts and conditions that can be employed, including the use of microwave irradiation to improve yields and reduce reaction times. scielo.brwikipedia.org
| Catalyst | Reactants | Conditions | Yield (%) | Reference |
| Triethylamine | Pyranone, Malononitrile, Sulfur | Ethanol, Room Temperature | - | scielo.br |
| Diethylamine | Ethyl acetoacetate, Malononitrile, Sulfur | Ethanol, Ambient Temperature | - | nih.gov |
| L-Proline | Ketone, α-cyanoester, Sulfur | - | Good to Excellent | organic-chemistry.org |
| N-Methylpiperazine-functionalized polyacrylonitrile fiber | 2,5-dihydroxy-1,4-dithiane, Activated nitriles | Reflux in Ethanol | 65-91 | organic-chemistry.org |
| 4-dimethylaminopyridine-functionalized polyacrylonitrile fiber | 2,5-Dihydroxy-1,4-dithiane, Ethyl cyanoacetate | Water, 80 °C | 92 | nih.gov |
The Dimroth rearrangement is a significant isomerization reaction used in the synthesis of various condensed pyrimidine systems, including thieno[2,3-d]pyrimidines. scielo.brnih.gov This rearrangement involves the transposition of endocyclic and exocyclic nitrogen atoms through a process of ring-opening followed by ring-closure. nih.govwikipedia.org
In the context of thienopyrimidine synthesis, this reaction can be used to convert an N-substituted imino derivative into a more thermodynamically stable amino-substituted product. scielo.br The process is typically catalyzed by acids or bases and can be accelerated by heat. nih.gov The reaction proceeds via the addition of a nucleophile (like water or hydroxide) to the pyrimidine ring, leading to the opening of the ring to form an intermediate. Subsequent rotation and ring-closure result in the rearranged 4-aminothieno[2,3-d]pyrimidine structure. scielo.brwikipedia.org This method has been effectively used to synthesize various 4-aminothieno[2,3-d]pyrimidines, often with high yields, particularly when assisted by microwave heating. scielo.brresearchgate.net
Preparation of 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde from Functionalized Intermediates
Once the 4-aminothieno[2,3-d]pyrimidine core is established, the 6-carbaldehyde group is typically introduced through the chemical manipulation of other functional groups at the C6 position.
A direct and standard synthetic route to obtain the 6-carbaldehyde is through the oxidation of the corresponding primary alcohol, (4-Aminothieno[2,3-d]pyrimidin-6-yl)methanol. This transformation requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as manganese dioxide (MnO₂) are well-suited for this purpose, being particularly effective for the oxidation of allylic and benzylic-type alcohols often found in heterocyclic systems. The selective oxidation of the primary alcohol provides a clean and efficient pathway to the desired aldehyde.
An alternative strategy involves the conversion of a carboxamide or a related functional group, such as an ester or carboxylic acid, at the C6 position. The synthesis of precursors like 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates is well-documented, making them accessible starting materials. nih.govnih.gov The conversion of a 6-carboxamide to the 6-carbaldehyde can be achieved through a multi-step process. A common approach involves the dehydration of the primary carboxamide to the corresponding nitrile, followed by a controlled reduction using a reagent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures, which is known to selectively reduce nitriles to aldehydes. This method provides a viable route to the target compound from readily available amide or ester intermediates.
Innovations in Synthetic Protocols
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, from hours to minutes, along with improved yields and purer products. This technology has been successfully applied to the synthesis of various thieno[2,3-d]pyrimidine derivatives.
The synthesis of the core thieno[2,3-d]pyrimidine ring system often begins with the construction of a substituted 2-aminothiophene precursor, commonly achieved through the Gewald reaction. Microwave irradiation has been shown to significantly enhance the efficiency of this key step. For instance, the reaction of 1,4-dithiane-2,5-diol with activated acetonitriles under microwave conditions can produce 2-aminothiophene derivatives in as little as two minutes. researchgate.net
Following the formation of the thiophene precursor, subsequent cyclization to form the pyrimidine ring can also be expedited using microwave energy. The transformation of 2-aminothiophene-3-carboxylic acid derivatives into the corresponding 3H-thieno[2,3-d]pyrimidin-4-one and its subsequent conversion to the 4-chloro derivative are efficiently achieved under microwave irradiation. researchgate.net This 4-chloro intermediate is a crucial precursor for the introduction of the amino group at the 4-position to yield 4-aminothieno[2,3-d]pyrimidine derivatives.
A notable application of microwave assistance is in the Dimroth rearrangement, which can be employed for the synthesis of 4-aminothieno[2,3-d]pyrimidines. This method has been shown to be convenient and provide high yields for the preparation of thieno[2,3-d]pyrimidin-4-amines. scielo.br Furthermore, microwave-assisted, sequential two-step, one-pot synthesis of imidazole (B134444) derivatives containing a pyrimidine ring has been demonstrated, starting from a carbaldehyde precursor, indicating the feasibility of applying this methodology to the synthesis of this compound. nih.gov
Table 1: Examples of Microwave-Assisted Synthesis of Thieno[2,3-d]pyrimidine Precursors and Analogs
| Starting Materials | Product | Reaction Conditions | Reaction Time | Yield | Reference |
| 1,4-Dithiane-2,5-diol, Activated Acetonitrile | 2-Aminothiophene derivatives | Microwave Irradiation | 2 min | Good | researchgate.net |
| 2-Aminothiophene-3-carboxylic acid derivatives | 3H-thieno[2,3-d]pyrimidin-4-one | Microwave Irradiation | Short | High | researchgate.net |
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary Amines, Ammonium Acetate | Imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazoles | Microwave Irradiation (100-200W), p-toluenesulfonic acid, Ethanol | 60-80 min | 46-80% | nih.gov |
| Substituted Thieno[2,3-d]pyrimidine | 4-Aminothieno[2,3-d]pyrimidine derivatives (via Dimroth rearrangement) | Microwave Irradiation | Short | High | scielo.br |
Structure Activity Relationship Sar Studies of 4 Aminothieno 2,3 D Pyrimidine 6 Carbaldehyde Derivatives
Correlation of 4-Amino Group Modifications with Biological Activity
The 4-amino group of the thieno[2,3-d]pyrimidine (B153573) scaffold is a key pharmacophoric feature, and its modification has been a central focus of SAR studies. Research has demonstrated that substitutions at this position can significantly modulate the biological activity of these compounds, particularly their anticancer properties.
Studies have shown that introducing various substituents on the 4-amino group can lead to a range of biological outcomes. For instance, the synthesis of novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates with different substitutions at the second position has been explored. These derivatives were designed based on structural optimization and subsequently evaluated for their in vitro activity against human and mouse cell lines. researchgate.net The 4-substituted aminothieno[2,3-d]pyrimidine backbone has been identified as a promising scaffold for developing potent cytotoxic agents. nih.gov
In one study, new 4-substituted-aminothieno[2,3-d]pyrimidine derivatives were synthesized by reacting 4-chlorothieno[2,3-d]pyrimidine precursors with various amines such as N-methylpiperazine, morpholine, N-phenylpiperazine, or 1,3-propanediamine. nih.gov This highlights the versatility of the 4-position for introducing diverse chemical moieties to probe the SAR. Another study focused on 5-amino-2-ethylmercapto-4-phenyl-6-subistituted thieno[2,3-d]pyrimidine derivatives, which were designed and evaluated for their cytotoxicity against human breast cancer cell lines. The most promising compound from this series exhibited strong cytotoxicity against the MCF-7 cell line. nih.gov
Furthermore, thieno[2,3-d]pyrimidine derivatives bearing a phenylamino substituent at the 4-position have demonstrated notable anticancer activity as tyrosine kinase inhibitors. researchgate.net SAR studies have consistently revealed that introducing various substituted anilino or heterocyclic moieties at the 4-position can enhance anticancer activities. researchgate.net
| Modification at 4-Amino Group | Observed Biological Activity | Reference |
|---|---|---|
| Substitution with N-methylpiperazine, morpholine, N-phenylpiperazine, 1,3-propanediamine | Potent cytotoxic leads | nih.gov |
| Phenylamino substituent | Anticancer activity as tyrosine kinase inhibitors | researchgate.net |
| Various substituted anilino or heterocycles | Enhanced anticancer activities | researchgate.net |
Influence of 6-Carbaldehyde Derivatization on Biological Potency
The 6-carbaldehyde group on the 4-aminothieno[2,3-d]pyrimidine scaffold serves as a versatile handle for chemical modification, allowing for the synthesis of a wide array of derivatives with diverse biological profiles. Derivatization of this aldehyde functionality has been shown to significantly influence the biological potency of the parent compound.
For instance, a study focused on the synthesis and SAR of an expanded series of 6-substituted thieno[2,3-d]pyrimidine analogs as multi-targeted tumor-selective agents. nih.gov These analogs were designed to be dual inhibitors of glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase), key enzymes in de novo purine (B94841) nucleotide biosynthesis. The rationale for these modifications was to establish SAR for transport by folate receptors (FRs) and targeting of these enzymes. nih.gov
The synthesis of these derivatives often involves a multi-step process. For example, a palladium-catalyzed cross-coupling reaction can be used to introduce various alcohols to a bromo-thiophene ester intermediate, which is then elaborated to the final 6-substituted thieno[2,3-d]pyrimidine. nih.gov The biological impact of these novel analogs, including their mechanisms of cellular uptake and their intracellular enzyme targets, has been comprehensively studied. nih.gov
| 6-Carbaldehyde Derivative | Target | Observed Biological Potency | Reference |
|---|---|---|---|
| 6-substituted thieno[2,3-d]pyrimidine analogs with 3- or 4- atom bridge lengths and positional thiophene (B33073) regioisomers and a furan | GARFTase and AICARFTase | Dual inhibition of enzyme targets in de novo purine biosynthesis, resulting in anti-tumor activity. | nih.gov |
Impact of Substituents on Thiophene and Pyrimidine (B1678525) Moieties
Substituents on both the thiophene and pyrimidine rings of the 4-aminothieno[2,3-d]pyrimidine-6-carbaldehyde core play a crucial role in determining the biological activity and selectivity of the compounds. SAR studies have explored the effects of various functional groups at different positions of this bicyclic system.
In the context of GnRH receptor antagonists, SAR studies of thieno[2,3-d]pyrimidine-2,4-diones revealed that hydrophobic substituents were preferred on the 6-(4-aminophenyl) group. nih.gov This suggests that lipophilicity at this position is a key determinant for receptor binding. Another study on thieno[2,3-d]pyrimidine-2,4-dione derivatives found that a 2-(2-pyridyl)ethyl group on the 5-aminomethyl functionality was a critical feature for good receptor binding activity. nih.gov
Furthermore, the synthesis of 10-Oxo-4,6,7,8,9,10-hexahydroprazolo[1,5-a] mdpi.combenzothieno[2,3-d]pyrimidine-3-carbaldehyde and its subsequent derivatization have been reported. researchgate.net The reaction of this carbaldehyde with various reagents such as malononitrile and thiourea led to the formation of new pyrimidine derivatives with potential antimicrobial activity. researchgate.net This highlights how modifications on a fused pyrimidine ring can lead to diverse biological activities.
The synthesis of novel thieno[2,3-d]pyrimidines containing a cyclohexane ring fused to the heterocyclic system has also been explored. rsc.org These compounds were designed as potential inhibitors of phosphodiesterase 4 (PDE4) and were synthesized via a multi-step sequence that included the construction of the thienopyrimidine ring followed by the cyclohexanone moiety. rsc.org
| Ring | Position of Substituent | Type of Substituent | Impact on Biological Activity | Reference |
|---|---|---|---|---|
| Thiophene | 6-(4-aminophenyl) | Hydrophobic groups | Preferred for GnRH receptor binding | nih.gov |
| Thiophene | 5-aminomethyl | 2-(2-pyridyl)ethyl group | Key feature for good GnRH receptor binding | nih.gov |
| Pyrimidine (fused) | - | Fused pyrazolo ring | Leads to derivatives with antimicrobial activity | researchgate.net |
| Thiophene | - | Fused cyclohexane ring | Designed as potential PDE4 inhibitors | rsc.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as a powerful computational tool for understanding the SAR of thieno[2,3-d]pyrimidine derivatives and for the rational design of new, more potent analogs. These studies aim to establish a mathematical correlation between the chemical structures of compounds and their biological activities.
Several 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on series of thieno[2,3-d]pyrimidine derivatives to identify key structural features responsible for their inhibitory activities. mdpi.com For instance, a 3D-QSAR study on forty-seven thieno-pyrimidine derivatives as inhibitors of triple-negative breast cancer resulted in statistically significant CoMFA and CoMSIA models. mdpi.com The CoMFA model yielded a leave-one-out cross-validated correlation coefficient (q²) of 0.818 and a determination coefficient (r²) of 0.917, while the CoMSIA model showed a q² of 0.801 and an r² of 0.897. mdpi.com These robust models provide valuable insights into the steric, electrostatic, and other physicochemical properties that influence biological activity.
Another QSAR study on 68 thieno[2,3-d]pyrimidine derivatives using Hologram QSAR (HQSAR), CoMFA, and CoMSIA methods also generated reliable 3D-QSAR models. ccspublishing.org.cn The CoMFA model had a q² of 0.621 and an r² of 0.959, while the best CoMSIA model had a q² of 0.522 and an r² of 0.961. ccspublishing.org.cn These models indicated that hydrogen bond receptor groups may increase the activity of thieno[2,3-d]pyrimidine derivatives. ccspublishing.org.cn
QSAR studies have also been applied to thienopyrimidines as potential antimicrobial agents. researchgate.net By correlating various lipophilic, electronic, geometric, and spatial descriptors with antifungal activity using genetic function approximation, predictive models have been developed. These models have highlighted the importance of parameters such as hydrogen count and hydrophilicity in determining the antimicrobial potency. researchgate.net
| QSAR Model | Compound Series | Key Findings/Statistical Parameters | Reference |
|---|---|---|---|
| 3D-QSAR (CoMFA/CoMSIA) | 47 thieno-pyrimidine derivatives for triple-negative breast cancer | CoMFA: q² = 0.818, r² = 0.917; CoMSIA: q² = 0.801, r² = 0.897. Identified key structural features for inhibitory activity. | mdpi.com |
| HQSAR, CoMFA, CoMSIA | 68 thieno[2,3-d]pyrimidine derivatives for antitumor activity | CoMFA: q² = 0.621, r² = 0.959; CoMSIA: q² = 0.522, r² = 0.961. Suggested hydrogen bond receptor groups enhance activity. | ccspublishing.org.cn |
| 2D and 3D QSAR | Thienopyrimidines as antimicrobial agents | Identified hydrogen count and hydrophilicity as important parameters for antifungal activity. | researchgate.net |
Molecular Mechanism of Action Studies of 4 Aminothieno 2,3 D Pyrimidine 6 Carbaldehyde Analogues
Enzyme Inhibition Profiles
Research into thieno[2,3-d]pyrimidine (B153573) derivatives has revealed their ability to inhibit a diverse array of enzymes, underpinning their therapeutic potential. These interactions are highly dependent on the specific substitutions made to the core scaffold, allowing for the fine-tuning of activity and selectivity against different targets.
Dihydrofolate reductase is a crucial enzyme in the synthesis of nucleic acids, making it a key target for antimicrobial and anticancer agents. researchgate.netmdpi.com Several 2-amino-4-oxo-thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated as DHFR inhibitors. mdpi.comnih.gov These compounds, known as antifolates, interfere with the folate pathway, which is essential for cell proliferation. nih.gov
One study reported on a series of 2-amino-6-(arylaminomethyl)thieno[2,3-d]pyrimidin-4(3H)-ones designed as potential inhibitors of DHFR from opportunistic microorganisms like Pneumocystis carinii (pcDHFR), Toxoplasma gondii (tgDHFR), and Mycobacterium avium (maDHFR). mdpi.comnih.gov The investigation found that certain lipophilic antifolates demonstrated moderate to good inhibitory activity. For instance, compounds with 4-methoxyphenylamino, 4-chlorophenylamino, and 2,5-dichlorophenylamino substitutions at the 6-position showed significant activity against tgDHFR, with IC50 values comparable to the established DHFR inhibitor trimethoprim. mdpi.comnih.gov Another classical antifolate from this series, 2-{4-[(2-amino-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)methylamino]benzamido}-L-glutamic acid, was found to inhibit DHFRs from all three tested microorganisms. mdpi.comnih.gov
Similarly, N-{4-[(2-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid was developed as a potent dual inhibitor of human DHFR (hDHFR) and thymidylate synthase (TS), with an IC50 value of 19 nM against hDHFR. nih.gov
| Compound Analogue | Target Enzyme | IC50 (μM) |
|---|---|---|
| 2-amino-6-[(4-chlorophenylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one | tgDHFR | 2.8 |
| 2-amino-6-[(2,5-dichlorophenylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one | tgDHFR | 2.3 |
| 2-{4-[(2-amino-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)methylamino]benzamido}-L-glutamic acid | tgDHFR | 1.06 |
| 2-{4-[(2-amino-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)methylamino]benzamido}-L-glutamic acid | pcDHFR | 6.6 |
| N-{4-[(2-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid | hDHFR | 0.019 |
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in the development of tyrosine kinase inhibitors, which are pivotal in cancer therapy.
EGFR Inhibition: A series of 4-anilinothieno[2,3-d]pyrimidines were designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). nih.gov Several compounds demonstrated potent, submicromolar inhibition of both kinases. For example, a derivative incorporating a 5,6-tetramethylene moiety and a 4-(3-fluorobenzyloxy)-3-chloroaniline tail exhibited IC50 values of 0.2 μM and 0.5 μM against EGFR and HER-2, respectively. nih.gov
FLT3 Inhibition: FMS-like Tyrosine Kinase 3 (FLT3) is a validated target in acute myeloid leukemia (AML). nih.gov Thieno[2,3-d]pyrimidines have been reported as potent inhibitors of FLT3 kinase, highlighting their potential in treating this malignancy. nih.gov While specific IC50 values for these particular analogues were not detailed in the available literature, their identification as a potent class of inhibitors is significant. nih.gov Other heterocyclic cores have also been investigated, but the thienopyrimidine scaffold remains a key structure. nih.gov
Tie-2 Inhibition: Tie-2 is a receptor tyrosine kinase involved in tumor angiogenesis. vichemchemie.com A novel class of 4-amino-thieno[2,3-d]pyrimidines substituted at the sixth position has been reported as potent inhibitors of Tie-2, with one of the most active compounds showing an IC50 value of 0.07 μM. vichemchemie.com
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth. nih.gov Numerous 4-substituted thieno[2,3-d]pyrimidine derivatives have been developed as potent VEGFR-2 inhibitors. nih.gov In one study, compounds were designed based on the binding interactions of known inhibitors, leading to derivatives with IC50 values in the low nanomolar range. nih.gov Two compounds, in particular, revealed exceptionally potent inhibitory activity with IC50 values of 5 nM and 3.9 nM. nih.gov
| Compound Analogue Class | Target Kinase | Reported IC50 |
|---|---|---|
| 4-Anilinothieno[2,3-d]pyrimidine derivative | EGFR | 0.2 μM |
| 4-Anilinothieno[2,3-d]pyrimidine derivative | HER-2 | 0.5 μM |
| 4-Amino-thieno[2,3-d]pyrimidine derivative | Tie-2 | 0.07 μM |
| 4-Substituted thieno[2,3-d]pyrimidine derivative (Compound 8b) | VEGFR-2 | 5 nM |
| 4-Substituted thieno[2,3-d]pyrimidine derivative (Compound 8e) | VEGFR-2 | 3.9 nM |
A significant breakthrough in the development of new antitubercular agents has been the identification of 4-amino-thieno[2,3-d]pyrimidines as potent inhibitors of Mycobacterium tuberculosis (Mtb). These compounds target QcrB, a subunit of the cytochrome bc1 oxidoreductase enzyme complex in the electron transport chain (ETC). nih.govnih.gov Inhibition of the ETC disrupts the bacterium's ability to generate energy, leading to cell death. nih.gov
Resistant mutant studies confirmed the mechanism; Mtb strains resistant to a representative 4-amino-thieno[2,3-d]pyrimidine all contained mutations in the qcrB gene. nih.gov Further mechanistic studies showed that treatment of Mtb cultures with these compounds led to a significant decrease in intracellular ATP levels, supporting the model of ETC inhibition. nih.govnih.gov For example, compounds CWHM-728 and CWHM-1023 decreased ATP levels in Mtb by 75% and 60%, respectively, after 24 hours of treatment. nih.gov This class of compounds represents a novel scaffold for targeting a validated drug target in Mtb, distinct from previously identified QcrB inhibitors. nih.gov
The bacterial enzyme tRNA (guanine37-N1)-methyltransferase (TrmD) is essential for bacterial survival, making it an attractive target for new antibiotics. Structure-based design efforts based on the crystal structures of TrmD from Pseudomonas aeruginosa and Mycobacterium tuberculosis led to the synthesis of a series of thienopyrimidinone derivatives with potent inhibitory activity.
These inhibitors were found to induce a unique "tyrosine-flipping" mechanism in the active site of P. aeruginosa TrmD. This conformational change makes the enzyme inaccessible to its cofactor, S-adenosyl-l-methionine (SAM), and likely its tRNA substrate, effectively shutting down its function. Several derivatives demonstrated nanomolar potency against the TrmD enzyme in vitro and showed activity against Gram-positive and mycobacterial pathogens.
Heat shock protein 90 (Hsp90) is a molecular chaperone that is crucial for the stability and function of many proteins required for tumor cell growth and survival, making it a key target in oncology. Novel 2-aminothieno[2,3-d]pyrimidine derivatives have been developed as ATP-competitive Hsp90 inhibitors.
These compounds were designed by combining structural elements from low-affinity hits identified through fragment-based and in silico screening. The resulting analogues show high affinity for Hsp90, with IC50 values in the 50-100 nM range as measured in a fluorescence polarization competitive binding assay. In human cancer cell lines, these inhibitors lead to the characteristic depletion of oncogenic client proteins and a corresponding increase in the heat shock protein Hsp72.
The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a transcription factor that plays a critical role in tumor cell proliferation, survival, and inflammation. A series of thienopyrimidine compounds were synthesized and found to be potent inhibitors of STAT3 expression induced by interleukin-6 (IL-6) in Hep3B cells. These compounds inhibited STAT3 expression in a dose-dependent manner, with IC50 values ranging from 0.32 to 5.73 μM. Select derivatives also significantly suppressed the IL-6-stimulated phosphorylation of both STAT3 and ERK1/2, key steps in the activation of these signaling pathways. This suggests that thienopyrimidine analogues can be valuable for treating diseases like cancer and inflammatory conditions by inhibiting STAT3 signaling.
| Compound Series | Inhibitory Action | IC50 Range (μM) |
|---|---|---|
| 6Aa-g and 6Ba-d | Inhibition of IL-6 induced STAT3 expression | 0.32 - 5.73 |
| 6Aa, 6Ab, 6Ba, 6Bc | Suppression of STAT3 and ERK1/2 phosphorylation | N/A |
Cellular Pathway Perturbations of 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde Analogues
Analogues of this compound have been the subject of significant research due to their potential to interfere with fundamental cellular processes, particularly in the context of cancer and microbial infections. These compounds have been shown to perturb critical cellular pathways, leading to outcomes such as the inhibition of DNA synthesis, arrest of the cell cycle, and depletion of cellular energy reserves in microorganisms. This section delves into the specific molecular mechanisms underlying these effects.
Cell Cycle Arrest Phenomena
In addition to impeding DNA synthesis, analogues of 4-aminothieno[2,3-d]pyrimidine have been observed to induce cell cycle arrest, a state where the cell cycle is halted at a specific checkpoint. This prevents the cell from progressing to the next phase of division and can ultimately lead to apoptosis (programmed cell death). The specific phase of cell cycle arrest can vary depending on the chemical structure of the analogue and the genetic background of the cell line being studied.
Research on 2-alkyl-substituted 4-amino-thieno[2,3-d]pyrimidines has shown that these compounds can have differential effects on breast cancer cell lines. For example, in the estrogen receptor-positive (ER-positive) MCF-7 cell line, treatment with these analogues led to an arrest in the G1 phase of the cell cycle. In contrast, in the ER-negative MDA-MB-231 cell line, the same compounds induced a block at the G2/M phase. This suggests that the mechanism of cell cycle arrest may be linked to the estrogen receptor status of the cancer cells.
The data below illustrates the percentage of cells in each phase of the cell cycle after treatment with specific 2-alkyl-substituted 4-amino-thieno[2,3-d]pyrimidine analogues.
| Cell Line | Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
|---|---|---|---|---|
| MCF-7 | Control | 40.41 | 35.12 | 24.47 |
| MCF-7 | Analogue 1 | 51.41 | 28.54 | 20.05 |
| MCF-7 | Analogue 2 | 60.41 | 21.32 | 18.27 |
| MCF-7 | Analogue 3 | 60.91 | 20.15 | 18.94 |
| MDA-MB-231 | Control | 55.23 | 21.34 | 23.43 |
| MDA-MB-231 | Analogue 1 | 35.12 | 11.23 | 53.65 |
| MDA-MB-231 | Analogue 2 | 42.15 | 12.95 | 44.90 |
| MDA-MB-231 | Analogue 3 | 40.23 | 13.87 | 45.90 |
ATP Level Depletion in Microorganisms
The antimicrobial properties of thieno[2,3-d]pyrimidine derivatives have also been investigated. While the precise mechanisms are still under investigation for many analogues, one proposed mechanism of action is the interference with cellular energy metabolism, potentially leading to the depletion of adenosine triphosphate (ATP) levels in microorganisms. ATP is the primary energy currency of the cell, and its depletion would have catastrophic consequences for microbial survival.
Some related heterocyclic compounds, such as 6-arylpyrido[2,3-d]pyrimidines, have been identified as ATP-competitive inhibitors of bacterial D-alanine:D-alanine ligase (Ddl) molecular-interactions.sinih.gov. This enzyme is crucial for the synthesis of the bacterial cell wall precursor, peptidoglycan, and its activity is dependent on ATP molecular-interactions.si. By competing with ATP for the binding site on this essential enzyme, these inhibitors can disrupt cell wall synthesis and exhibit antibacterial effects molecular-interactions.sinih.gov. While this demonstrates a mechanism of interfering with ATP utilization, direct evidence for a broad ATP depletion effect in microorganisms by this compound analogues is not yet extensively documented. Further research is required to fully elucidate the role of ATP depletion in the antimicrobial activity of this specific class of compounds. The antibacterial activity of some 4-aminothieno[2,3-d]pyrimidine derivatives has been demonstrated against various bacterial strains, but in many cases, the exact molecular mechanism of action remains to be determined nih.govresearchgate.net.
Computational and Theoretical Chemistry Approaches in Scaffold Analysis
Quantum Chemical Calculations and Molecular Geometry Optimization
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic structure and geometry of 4-aminothieno[2,3-d]pyrimidine derivatives. mdpi.comijcce.ac.ir These theoretical calculations are performed to optimize the molecular geometry, determine vibrational frequencies, and analyze the molecule's frontier molecular orbitals (HOMO and LUMO). mdpi.comnih.gov
For instance, DFT methods using the B3LYP functional combined with the 6-311++G** basis set have been employed to optimize the structures of 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates. mdpi.comnih.govresearchgate.net Such studies help in selecting the most stable conformers for further analysis. mdpi.comnih.govresearchgate.net These calculations can also elucidate tautomeric equilibria, for example, by comparing the energies of different amino and imino forms of the molecule in various environments (gas phase or in solution). nih.gov It has been established that most aminoheteroaromatic compounds, including these thienopyrimidines, predominantly exist in the more stable amino form. mdpi.comnih.gov This information is crucial as the tautomeric form can significantly influence how the molecule interacts with its biological target. mdpi.com
The assignment of NMR signals can also be supported by predictions from quantum chemical calculations, such as the GIAO (Gauge-Including Atomic Orbital) method, which helps in the unambiguous structural confirmation of synthesized compounds. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For the thieno[2,3-d]pyrimidine (B153573) scaffold, docking studies have been instrumental in identifying and optimizing interactions with a wide array of biological targets, particularly protein kinases, which are often implicated in cancer. mdpi.comnih.gov
Derivatives of this scaffold have been successfully docked into the active sites of several kinases, including:
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Studies have shown that thieno[2,3-d]pyrimidine derivatives can bind effectively to the VEGFR-2 active site, a key target in angiogenesis. nih.gov
EGFR (Epidermal Growth Factor Receptor) and HER-2: New series of 4-anilinothieno[2,3-d]pyrimidines were designed as dual inhibitors of EGFR and HER-2, with docking studies helping to rationalize their inhibitory activity. nih.gov
PI3K (Phosphoinositide 3-kinase): Morpholine-based thieno[2,3-d]pyrimidine derivatives have been designed and evaluated as PI3K inhibitors, with docking used to understand their binding modes. nih.gov
JAK2 (Janus Kinase 2): A thieno[2,3-d]pyrimidine derivative was evaluated in silico for its inhibitory activity against JAK2, showing a high affinity for the kinase. mdpi.com
CDKs (Cyclin-dependent kinases): Docking studies suggest that active thieno[3,2-d]pyrimidines can disrupt the cell cycle by targeting CDKs. mdpi.com
These simulations reveal key molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site. mdpi.com This structural information is vital for understanding the mechanism of action and for guiding the rational design of more potent and selective inhibitors. nih.gov
| Target Protein | PDB Code(s) | Key Findings from Docking Studies |
| JAK2 Kinase | 5AEP, 4C62, 3ZMM | Thienopyrimidine derivatives show high affinity. mdpi.com |
| VEGFR-2 | Not Specified | Bi-dimensional projection analysis confirmed proper binding of the ligand-protein complex. nih.gov |
| EGFR/HER-2 | Not Specified | Introduction of a 5,6-tetramethylene moiety increased inhibitory activities. nih.gov |
| PI3Kα | 4L23 | Morpholine-based derivatives were designed to fit the binding site. nih.gov |
| COX-2 | Not Specified | Derivatives bind to the active site, showing good correlation with biological assays. mdpi.com |
| Bacterial TrmD | Not Specified | Amides of thieno[2,3-d]pyrimidine-4-carboxylic acid showed high affinity. dmed.org.ua |
Conformational Analysis and Binding Energy Prediction
Understanding the conformational flexibility of the 4-aminothieno[2,3-d]pyrimidine scaffold and accurately predicting its binding energy are critical for assessing its potential as a drug candidate. Conformational analysis, often performed as a precursor to docking, involves identifying the low-energy, stable conformations of the molecule. mdpi.com This is important because only specific conformations may be able to bind effectively to a biological target. mdpi.commdpi.com
Following molecular docking, binding energy calculations are used to quantify the affinity of the ligand for the target protein. A more negative binding energy (ΔG) typically indicates a stronger and more stable interaction. wum.edu.pkwum.edu.pk For example, docking studies of thieno[2,3-d]pyrimidin-4(3H)-one derivatives with a protein target (3ert) revealed binding affinities (ΔG) as high as -7.0 kcal/mol. wum.edu.pkwum.edu.pk Similarly, benzothieno[3,2-d]pyrimidine derivatives targeting the COX-2 enzyme showed binding energies up to -9.4 kcal/mol. mdpi.com
More advanced methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can also be used to estimate the free binding energy, providing a correlation with cytotoxic effects observed in vitro. ekb.eg These predictions help in ranking potential drug candidates and prioritizing them for synthesis and biological evaluation. dmed.org.ua
| Compound/Derivative Series | Target | Predicted Binding Energy (ΔG) / Finding |
| Thieno[2,3-d]pyrimidin-4(3H)-one derivatives (AK-1, AK-2) | DNA | -6.3 and -6.4 kcal/mol wum.edu.pkwum.edu.pk |
| Thieno[2,3-d]pyrimidin-4(3H)-one derivatives (AK-1, AK-4) | 3ert protein | -7.0 and -6.9 kcal/mol wum.edu.pkwum.edu.pk |
| Benzothieno[3,2-d]pyrimidine derivative 4 | COX-2 | -9.4 kcal/mol mdpi.com |
| Tetrahydrobenzothieno[2,3-d]pyrimidie derivatives | Bacterial TrmD | -8.2 to -9.3 kcal/mol dmed.org.ua |
| Unspecified thienopyrimidine | MM-GBSA calculation | -20.38 (correlated with cytotoxic effect) ekb.eg |
In Silico Screening and Drug Design Strategies
In silico screening and rational drug design are hallmarks of modern medicinal chemistry, and the 4-aminothieno[2,3-d]pyrimidine scaffold has been extensively explored using these strategies. mdpi.comnih.govnih.govrsc.org The general approach involves using the thienopyrimidine core as a starting point and then designing novel derivatives with improved biological activity and drug-like properties. mdpi.comnih.gov
The process often begins with the identification of a lead compound or a known inhibitor. nih.gov Computational tools are then used to perform structural optimizations and predict the biological activity of newly designed analogs. mdpi.comnih.gov This can involve scaffold hopping, where the core structure is modified, or the addition of various substituents to explore the structure-activity relationship (SAR). mdpi.com For instance, new thieno[2,3-d]pyrimidines have been designed and synthesized to target kinases like VEGFR-2 and EGFR based on in silico modeling. nih.govnih.gov
Virtual screening of compound libraries against specific targets is another common strategy. This allows researchers to computationally test thousands of molecules and identify those with the highest predicted binding affinity for further investigation. mdpi.com Furthermore, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are performed to assess the pharmacokinetic profiles of the designed compounds, ensuring they possess favorable properties for drug development. nih.gov This integrated computational approach significantly streamlines the drug discovery pipeline, reducing costs and time by focusing laboratory efforts on the most promising candidates.
Applications As a Synthetic Intermediate and Pharmaceutical Scaffold in Academic Research
Role in Lead Compound Generation for Target-Specific Therapies
The 4-aminothieno[2,3-d]pyrimidine scaffold is a cornerstone in the generation of lead compounds for a multitude of specific biological targets, particularly in oncology. Its derivatives have been extensively developed as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. nih.gov
Researchers have successfully designed and synthesized numerous derivatives targeting key enzymes in cancer progression:
Kinase Inhibitors : The thienopyrimidine core is a key feature in many kinase inhibitors. nih.gov Derivatives have shown potent inhibitory activity against Phosphoinositide 3-kinase (PI3K), a lipid kinase involved in cancer cell growth and survival. nih.gov Specific compounds have demonstrated significant inhibition of PI3Kβ and PI3Kγ isoforms. nih.gov Furthermore, this scaffold has been instrumental in developing inhibitors for a range of protein tyrosine kinases (PTKs) that are overexpressed in various cancers, including:
Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a key role in angiogenesis. nih.govbue.edu.eg
Epidermal Growth Factor Receptor (EGFR), whose overexpression is linked to breast, lung, and other cancers. nih.govresearchgate.net
B-Raf kinases, with some derivatives showing inhibitory activities in the nanomolar range. nih.gov
Tie2, a receptor tyrosine kinase involved in tumor angiogenesis. nih.gov
Aurora kinases, which are involved in mitotic activity and cancer cell proliferation. nih.gov
Fibroblast Growth Factor Receptor 1 (FGFR1). nih.gov
P-glycoprotein (P-gp) Modulation : A 4-aminothieno[2,3-d]pyrimidine derivative, known as QB13, has been identified as a modulator of P-glycoprotein. nih.govnih.gov P-gp is an efflux pump that contributes to multidrug resistance (MDR) in cancer cells by expelling therapeutic agents. nih.gov Analogs of QB13 have been synthesized and evaluated for their ability to reverse MDR, representing a strategy to overcome drug resistance in cancer therapy. nih.govnih.gov
Other Therapeutic Targets : Beyond kinases and P-gp, the scaffold has been used to develop inhibitors for other important therapeutic targets. Novel thieno[2,3-d]pyrimidines have been designed as potential inhibitors of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory diseases like asthma and COPD. rsc.orgresearchgate.net Additionally, a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative was found to inhibit d-dopachrome tautomerase (MIF2), suppressing the proliferation of non-small cell lung cancer cells. rug.nl
The following table summarizes selected examples of lead compounds derived from the thieno[2,3-d]pyrimidine (B153573) scaffold and their specific therapeutic targets.
| Therapeutic Target | Compound Class/Example | Reported Activity/Significance |
| PI3Kβ & PI3Kγ | 2-aryl-4-morpholinothieno[2,3-d]pyrimidines | Showed good enzymatic inhibition (up to 72% for PI3Kβ and 84% for PI3Kγ). nih.gov |
| VEGFR-2 | 4-substituted thieno[2,3-d]pyrimidines | Potent inhibitors with IC50 values in the low nanomolar range (e.g., 3.9 nM and 5 nM). bue.edu.eg |
| Tie2 Kinase | 4-amino-thieno[2,3-d]pyrimidines | One of the most active compounds showed an IC50 value of 0.07 μM. nih.gov |
| Aurora B Kinase | Thienopyrimidine derivatives | Two potent compounds demonstrated IC50 values of 0.2 nM and 3.8 nM. nih.gov |
| P-glycoprotein | QB13 (4-amino-thienopyrimidine) | Acts as a modulator of ABC efflux pumps, with an EC50 of 1.02 μM in a daunorubicin accumulation assay. nih.gov |
| PDE4B | Novel fused thieno[2,3-d]pyrimidines | Showed promising inhibitory properties against the PDE4B isoform. researchgate.net |
Development of Novel Heterocyclic Systems with Enhanced Bioactivity
The aldehyde functional group at the 6-position of 4-aminothieno[2,3-d]pyrimidine-6-carbaldehyde is a reactive handle that allows for its use as a key synthetic intermediate. It provides a strategic point for chemical elaboration, enabling the construction of more complex, fused heterocyclic systems. This chemical versatility allows chemists to explore a wider chemical space and develop novel molecular architectures with potentially enhanced or entirely new biological activities.
One documented synthetic pathway begins with the Vilsmeier-Haack reaction on a related thieno[2,3-d]pyrimidin-4(3H)-one to introduce the carbaldehyde group. researchgate.net This carbaldehyde derivative then serves as a precursor for a variety of subsequent reactions: researchgate.net
Condensation Reactions : The carbaldehyde can react with active methylene (B1212753) compounds like malononitrile to form arylidene intermediates. researchgate.net
Cyclization Reactions : These intermediates can be further cyclized with reagents such as thiourea to yield new fused heterocyclic systems, like pyrimidinethiones. researchgate.net
Multi-component Reactions : The carbaldehyde can participate in multi-component reactions with reagents like thiourea and various keto-compounds (e.g., ethyl acetoacetate, acetylacetone) to build diverse pyrimidine (B1678525) derivatives. researchgate.net
Formation of Fused Pyridines : Chalcones derived from the carbaldehyde can react with malononitrile under different conditions to produce fused cyanopyran or cyanopyridine rings. researchgate.net
Through these synthetic strategies, the relatively simple this compound is transformed into a diverse library of novel, polycyclic heterocyclic compounds, each with the potential for unique interactions with biological targets. researchgate.net
Exploration of Bioisosteric Replacements in Drug Discovery
Bioisosterism is a fundamental strategy in medicinal chemistry where a part of a molecule is replaced by another with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic parameters. The thieno[2,3-d]pyrimidine scaffold is itself considered a bioisostere of purines, a core component of nucleobases like adenine (B156593) and guanine. nih.govnih.gov This inherent similarity allows it to mimic purines and interact with their corresponding biological targets, such as kinases. It is also viewed as a structural analog of quinazolines, another important scaffold in drug discovery. nih.govnih.gov
The exploration of bioisosteric replacements using this scaffold occurs at two levels:
Scaffold Hopping : The entire thieno[2,3-d]pyrimidine nucleus is used to replace other heterocyclic systems (like purines or quinazolines) in known active compounds. This "scaffold hop" can lead to improved drug-like properties, novel intellectual property, and potentially different secondary pharmacological profiles.
Substituent Modification : Within the thieno[2,3-d]pyrimidine framework, specific functional groups are replaced with bioisosteres to fine-tune activity. For example, in the development of PI3K inhibitors based on this scaffold, researchers investigated replacing a hydroxyl (-OH) group, found to be crucial for activity, with its bioisosteric amine (-NH2) counterpart. nih.gov In that specific instance, the replacement abolished the enzymatic activity, highlighting that even subtle bioisosteric changes can have profound effects on biological function and providing critical structure-activity relationship (SAR) data. nih.gov
This strategic use of bioisosterism, with the thieno[2,3-d]pyrimidine core as a foundational element, is a key approach in the rational design of new and improved therapeutic agents.
Advanced Analytical Techniques for Structural Elucidation and Research Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
¹H NMR: In the ¹H NMR spectrum of thieno[2,3-d]pyrimidine (B153573) derivatives, specific protons exhibit characteristic chemical shifts. For the target compound, the aldehyde proton (-CHO) would be expected to appear as a singlet in the downfield region, typically around δ 9-10 ppm. The protons of the amino group (-NH₂) would likely produce a broad singlet. Protons attached to the pyrimidine (B1678525) and thiophene (B33073) rings will have distinct signals, their positions influenced by the electron-donating amino group and the electron-withdrawing aldehyde group. For instance, in related 2-unsubstituted thieno[2,3-d]pyrimidines, the H-2 proton of the pyrimidine ring appears as a singlet around δ 7.98 ppm. nih.gov The signals for amino group protons in similar structures have been detected around δ 7.3-7.4 ppm. nih.gov
¹³C NMR: The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbon of the aldehyde group (-CHO) is highly deshielded and would appear significantly downfield, typically in the range of δ 180-200 ppm. The carbons of the fused heterocyclic rings would resonate in the aromatic region (approximately δ 110-170 ppm). For example, in various thieno[2,3-d]pyrimidin-4-one derivatives, the thiophene carbons appear in a range of δ 123-146 ppm, while the pyrimidine carbons (C=N) are observed around δ 158 ppm. nih.gov
Below is a table of expected NMR data based on analyses of similar compounds.
| Atom | Technique | Expected Chemical Shift (δ, ppm) | Notes |
| Aldehyde Proton | ¹H NMR | 9.0 - 10.0 | Singlet |
| Amino Protons | ¹H NMR | ~7.0 - 7.5 | Broad singlet, D₂O exchangeable |
| Pyrimidine/Thiophene Protons | ¹H NMR | 7.5 - 8.5 | Distinct singlets or multiplets |
| Aldehyde Carbon | ¹³C NMR | 180 - 200 | |
| Pyrimidine/Thiophene Carbons | ¹³C NMR | 110 - 170 | Multiple signals corresponding to the fused ring system |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It works by ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.
For "4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde" (C₇H₅N₃OS), high-resolution mass spectrometry (HRMS) would be used to confirm its exact molecular weight. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, helping to confirm the connectivity of the atoms. In studies of related thieno[2,3-d]pyrimidine derivatives, mass spectrometry is routinely used to confirm the molecular weight of synthesized compounds, with the molecular ion peak [M⁺] being a key identifier. nih.gov
| Parameter | Description | Expected Value |
| Molecular Formula | The elemental composition of the molecule. | C₇H₅N₃OS |
| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | 179.20 g/mol |
| Mass-to-Charge Ratio (m/z) | The expected m/z value for the molecular ion [M+H]⁺ in HRMS. | ~180.023 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies.
The IR spectrum of "this compound" would display characteristic absorption bands corresponding to its key functional groups. The N-H stretching vibrations of the primary amine group would appear as a pair of bands in the 3300-3500 cm⁻¹ region. The C=O stretching of the aldehyde group would produce a strong, sharp peak around 1670-1700 cm⁻¹. Other significant peaks would include C-H stretching and C=N and C=C stretching vibrations from the aromatic rings. In related thieno[2,3-d]pyrimidine structures, characteristic absorption bands for NH groups are observed, as are bands for carbonyl (C=O) groups around 1656-1670 cm⁻¹ and C=C bonds around 1558 cm⁻¹. nih.gov
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |
| Amino (N-H) | Stretch | 3300 - 3500 (typically two bands) |
| Aldehyde (C=O) | Stretch | 1670 - 1700 (strong, sharp) |
| Aldehyde (C-H) | Stretch | 2700 - 2850 (often two weak bands) |
| Aromatic Ring (C=C, C=N) | Stretch | 1500 - 1650 |
Chromatographic Methods (HPLC, LC-MS)
Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly crucial in the analysis of synthesized compounds.
HPLC: HPLC is widely used to determine the purity of "this compound". A sample is passed through a column packed with a stationary phase, and separation occurs based on the compound's affinity for the stationary and mobile phases. By comparing the retention time of the main peak to a reference standard, the compound's identity can be confirmed, and the area of the peak can be used to assess its purity. researchgate.net
LC-MS: This technique combines the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. It is frequently employed to monitor the progress of chemical reactions during the synthesis of thieno[2,3-d]pyrimidine derivatives. nih.govresearchgate.net As the reaction mixture is separated by the LC, the mass spectrometer provides real-time molecular weight information for each eluting component, allowing researchers to identify reactants, intermediates, and the final product. nih.govresearchgate.net
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. The experimentally determined percentages are then compared to the theoretically calculated values based on the compound's proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's elemental composition and empirical formula. This method is a standard procedure for the characterization of newly synthesized thieno[2,3-d]pyrimidine derivatives. nih.govnih.gov
| Element | Symbol | Theoretical Percentage (%) | Notes |
| Carbon | C | 46.92 | Calculated for C₇H₅N₃OS |
| Hydrogen | H | 2.81 | Calculated for C₇H₅N₃OS |
| Nitrogen | N | 23.45 | Calculated for C₇H₅N₃OS |
| Oxygen | O | 8.93 | Calculated for C₇H₅N₃OS |
| Sulfur | S | 17.89 | Calculated for C₇H₅N₃OS |
Future Research Directions and Unexplored Avenues for 4 Aminothieno 2,3 D Pyrimidine 6 Carbaldehyde
Development of Novel and Green Synthetic Methodologies
Future research should prioritize the development of efficient, sustainable, and environmentally friendly methods for the synthesis of 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde. While traditional synthetic routes for thieno[2,3-d]pyrimidines often involve multi-step processes with harsh reagents and solvents, modern chemistry offers greener alternatives that can be adapted and optimized for this specific compound.
Key areas for exploration include:
Microwave-Assisted Synthesis: This technique has been successfully employed for the synthesis of other thieno[2,3-d]pyrimidine (B153573) analogues, offering advantages such as reduced reaction times, increased yields, and lower energy consumption. nih.govresearchgate.net Future studies could focus on developing a microwave-assisted one-pot reaction for the synthesis of this compound.
Catalytic Approaches: The use of novel nanocatalysts has shown promise in the green synthesis of thieno-pyrimidine derivatives. researchgate.net Research into heterogeneous catalysts could lead to more sustainable and cost-effective production methods with easier product purification and catalyst recycling.
Multi-Component Reactions (MCRs): MCRs offer a powerful tool for the efficient construction of complex molecules in a single step, minimizing waste and improving atom economy. researchgate.net Designing a multi-component strategy for the synthesis of the target compound would be a significant advancement.
Flow Chemistry: Continuous flow synthesis can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes.
Identification of Emerging Biological Targets and Pathways
The 4-aminothieno[2,3-d]pyrimidine scaffold is a well-established pharmacophore, with derivatives showing a wide range of biological activities. The introduction of a carbaldehyde group at the 6-position of 4-Aminothieno[2,3-d]pyrimidine offers a unique chemical handle for potential covalent interactions with biological targets, opening up new avenues for drug discovery.
Potential biological targets and pathways for investigation include:
Kinase Inhibition: Numerous thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of various kinases involved in cancer progression, such as PI3K, EGFR, and HER-2. nih.govnih.govnih.gov The aldehyde functionality could be exploited to design covalent inhibitors that form irreversible bonds with specific amino acid residues in the kinase active site, potentially leading to enhanced potency and duration of action.
Antimicrobial Activity: Thieno[2,3-d]pyrimidines have demonstrated promising activity against various microbial pathogens, including Mycobacterium tuberculosis. nih.govenamine.net The aldehyde group could be explored for its potential to interact with essential microbial enzymes or proteins, leading to the development of novel anti-infective agents.
Phosphodiesterase (PDE) Inhibition: Some thieno[2,3-d]pyrimidine derivatives have been designed as inhibitors of PDE4, an enzyme involved in inflammatory pathways. rsc.orgresearchgate.net Investigating the potential of this compound as a PDE inhibitor could lead to new treatments for inflammatory diseases.
QcrB Inhibition: A series of 4-amino-thieno[2,3-d]pyrimidines have been identified as inhibitors of QcrB, a subunit of the cytochrome bc1 oxidoreductase in Mycobacterium tuberculosis, highlighting its potential as an anti-tuberculosis drug target. nih.gov
Table 1: Selected Biological Targets of 4-Aminothieno[2,3-d]pyrimidine Derivatives
| Compound Class | Biological Target | Key Findings |
| 4-Anilinothieno[2,3-d]pyrimidines | EGFR/HER-2 | Dual inhibitors with IC50 values in the low to submicromolar range. nih.gov |
| Morpholine based thieno[2,3-d] pyrimidines | PI3K | Showed good cytotoxic activities against breast cancer cell lines. nih.gov |
| 4-Amino-thieno[2,3-d]pyrimidines | QcrB (M. tuberculosis) | Potently inhibit the growth of M. tuberculosis. nih.gov |
| Thieno[2,3-d]pyrimidines | PDE4B | Showed promising PDE4B inhibitory properties. rsc.orgresearchgate.net |
Integration of Advanced Computational Modeling with Experimental Validation
To accelerate the discovery and optimization of bioactive molecules based on the this compound scaffold, a synergistic approach combining computational modeling and experimental validation is crucial.
Future research in this area should focus on:
Molecular Docking Studies: Docking simulations can be used to predict the binding modes and affinities of this compound and its derivatives with various biological targets. wum.edu.pkdmed.org.ua This can help in prioritizing compounds for synthesis and biological evaluation.
Pharmacophore Modeling and Virtual Screening: Based on the known structure-activity relationships of related compounds, pharmacophore models can be developed to virtually screen large compound libraries and identify new potential hits.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These methods can provide a more accurate description of the interactions between the ligand and the protein, especially for studying covalent inhibition mechanisms involving the aldehyde group.
ADMET Prediction: In silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable drug-like properties early in the drug discovery process.
Exploration of Scaffold in Material Science or Other Chemical Disciplines
While the primary focus for the thieno[2,3-d]pyrimidine scaffold has been in medicinal chemistry, its unique electronic and structural features suggest potential applications in other chemical disciplines, such as material science.
Unexplored avenues in this domain may include:
Organic Electronics: The fused heterocyclic system with its delocalized π-electrons could be investigated for its potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). The aldehyde group can serve as a reactive site for further functionalization to tune the material's electronic properties.
Fluorescent Probes and Sensors: The inherent fluorescence of some heterocyclic compounds can be exploited. Research could focus on developing fluorescent probes based on the this compound core for the detection of specific ions, molecules, or changes in the cellular environment.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen and sulfur atoms in the thieno[2,3-d]pyrimidine ring, along with the oxygen atom of the carbaldehyde group, can act as coordination sites for metal ions. This opens the possibility of designing novel coordination polymers or MOFs with interesting catalytic, storage, or separation properties.
Q & A
Q. What are the common synthetic routes for 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde?
The compound is synthesized via cyclization of α-halogenoketones with 2,4-diamino-6-mercaptopyrimidine intermediates, forming the thieno[2,3-d]pyrimidine core. A key step involves oxidizing a hydroxymethyl precursor (e.g., using cerium ammonium nitrate or Dess-Martin periodinane) to introduce the aldehyde group at position 6 .
Q. How is the aldehyde functional group introduced during synthesis?
The aldehyde group is introduced via oxidation of a hydroxymethyl intermediate. For example, (2-amino-4-methoxythieno[2,3-d]pyrimidin-6-yl)methanol is oxidized using cerium ammonium nitrate (yielding 13% product) or Dess-Martin periodinane (DMP, yielding 91% product). DMP in dimethylformamide is preferred for higher efficiency .
Q. What spectroscopic techniques are used to confirm the structure of this compound?
Key techniques include:
- IR spectroscopy : Identifies carbonyl (C=O) stretches (~1654 cm⁻¹) and amine (NH₂) vibrations (~3300 cm⁻¹) .
- NMR spectroscopy : ^1H NMR confirms aldehyde protons (~9.86 ppm) and substituent environments (e.g., OCH₃ at ~4.01 ppm) .
Q. What safety precautions are critical when handling this compound?
Due to its reactive aldehyde group and potential toxicity, handling must occur in fume hoods with PPE (gloves, lab coats). Work should be conducted by trained personnel in authorized facilities, as outlined in safety guidelines for aminopyrimidine derivatives .
Advanced Research Questions
Q. How can researchers optimize synthesis yields when contradictory data exist (e.g., 13% vs. 91% yields)?
Contradictions arise from reaction conditions. For example, cerium ammonium nitrate in acetonitrile/water gives low yields (13%), while DMP in dimethylformamide with controlled stoichiometry achieves 91% . Systematic optimization of solvent polarity, oxidant selection, and temperature is recommended.
Q. What reaction mechanisms explain the formation of this compound?
The Mannich reaction and Vilsmeier-Haack cyclization are key mechanisms. Under Vilsmeier conditions (POCl₃/DMF), cyclization forms the pyrimidine ring, while Mannich-type reactions facilitate aminomethylation. Competing pathways (e.g., dimerization) may occur, requiring temperature control .
Q. How can researchers evaluate its bioactivity against protein kinases like CK2?
Use kinase inhibition assays with recombinant human CK2α. Derivatives of 4-aminothieno[2,3-d]pyrimidine have shown IC₅₀ values <1 μM. Structure-activity relationship (SAR) studies highlight the aldehyde's role in covalent binding to catalytic lysines .
Q. How should SAR studies be designed to improve therapeutic potential?
Modify substituents at positions 2, 4, and 6. For example:
Q. How can discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer effects) be resolved?
Discrepancies arise from assay conditions or structural variations. For instance, carboxamide derivatives (e.g., 3-amino-5-methyl-N-aryl analogs) show moderate antimicrobial activity against Pseudomonas aeruginosa, while oxadiazole-containing analogs exhibit anticancer effects . Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and dose-response validation are critical.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
